Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime
Description
Properties
Molecular Formula |
C9H11ClN2O |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
N-[(6-chloropyridin-3-yl)methoxy]propan-2-imine |
InChI |
InChI=1S/C9H11ClN2O/c1-7(2)12-13-6-8-3-4-9(10)11-5-8/h3-5H,6H2,1-2H3 |
InChI Key |
FCXFTQDFLAGNKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOCC1=CN=C(C=C1)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime typically involves the reaction of 6-chloropyridin-3-ylmethyl chloride with propan-2-one oxime under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxime linkage . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Hydrolysis Reactions
The oxime group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:
-
Acidic hydrolysis : Cleavage occurs at pH < 3, producing propan-2-one (acetone) and hydroxylamine derivatives. The chlorinated pyridine moiety remains intact due to its stability under these conditions.
-
Basic hydrolysis : At pH > 10, the reaction generates nitriles via a Beckmann rearrangement pathway, though this is less common for aliphatic oximes.
Table 1: Hydrolysis Conditions and Products
| Condition | pH | Temperature | Major Product | Yield (%) |
|---|---|---|---|---|
| HCl (1M) | 1.5 | 80°C | Propan-2-one + NH₂OH·HCl | 78 ± 3 |
| NaOH (1M) | 12 | 60°C | (6-Chloropyridin-3-YL)methanol | 52 ± 5 |
Nucleophilic Substitution
The chlorinated pyridine ring participates in SNAr (nucleophilic aromatic substitution) reactions due to electron-withdrawing effects from the chlorine atom:
-
Reaction with amines (e.g., piperazine) at 120°C in DMF replaces the chlorine atom, forming pyridinyl-piperazine derivatives .
-
Thiols react selectively at the para-position relative to the chlorine, yielding sulfides.
Table 2: SNAr Reactivity with Selected Nucleophiles
| Nucleophile | Reaction Time (h) | Product Structure | Conversion (%) |
|---|---|---|---|
| Piperazine | 12 | Pyridinyl-piperazine conjugate | 89 |
| Benzylthiol | 6 | (6-(Benzylthio)pyridin-3-YL)oxime | 67 |
Coordination Chemistry
The oxime group forms stable complexes with transition metals, enhancing applications in catalysis:
-
Copper(II) complexes exhibit a distorted square-planar geometry (bond length: Cu–N = 1.98 Å) .
-
Iron(III) coordination induces a color change from yellow to deep red (λ<sub>max</sub> = 485 nm).
Table 3: Metal Complex Properties
| Metal Ion | Geometry | Stability Constant (log β) | Application |
|---|---|---|---|
| Cu²⁺ | Square-planar | 8.2 ± 0.3 | Oxidation catalysis |
| Fe³⁺ | Octahedral | 6.7 ± 0.2 | Sensor development |
Stability and Degradation Pathways
The compound demonstrates pH-dependent stability:
-
Half-life :
-
Degradation products include 6-chloronicotinaldehyde and acetone oxime under oxidative conditions.
Biological Interactions
The oxime group enables interactions with enzymes and receptors:
-
Dopamine D4 receptor agonism : Structural analogs show EC<sub>50</sub> values as low as 0.002 μM, with the oxime linker critical for binding .
-
CAR/PXR activation : Replacement of the oxime with triazole rings alters selectivity (CAR activation reduced by 60% in analogs) .
Table 4: Biological Activity of Structural Analogs
| Analog Structure | Target Receptor | EC<sub>50</sub> (μM) | Selectivity (CAR/PXR) |
|---|---|---|---|
| O-Methyloxime derivative | Dopamine D4 | 0.002 | 12:1 |
| Triazole-modified compound | CAR | 0.432 | 1.1:1 |
Scientific Research Applications
Pharmaceutical Applications
Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime is primarily recognized for its role as a precursor in the synthesis of biologically active compounds. Its structural features allow it to interact with various biological targets, making it valuable in drug discovery and development.
Antimicrobial Activity
Research indicates that compounds containing chloropyridine moieties exhibit significant antibacterial and antifungal properties. For instance, derivatives similar to this compound have shown effectiveness against various pathogens, suggesting that this compound may also possess similar bioactive properties.
Cancer Research
The compound's potential in cancer research is notable. Studies have highlighted the importance of oxime functionalities in enhancing the efficacy of anticancer agents. For example, compounds with oxime linkers have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis . The presence of the 6-chloropyridin-3-yl group may enhance these effects through specific receptor interactions.
Agricultural Applications
The insecticidal properties of this compound make it a candidate for agricultural use. The chlorinated pyridine moiety contributes to its potential effectiveness against pests, which is crucial for developing new agrochemicals.
Insecticidal Properties
Research suggests that derivatives of chloropyridines can act as effective insecticides. The mechanism often involves neurotoxic effects on pests, leading to their death or incapacitation. This characteristic positions this compound as a promising lead compound for further development in pest management strategies.
Material Science Applications
Beyond biological applications, this compound has potential uses in material science, particularly in the synthesis of coordination compounds and polymers.
Coordination Chemistry
Oximes are prevalent as mixed-donor ligands in coordination chemistry, where they can coordinate with metal ions to form stable complexes. Such complexes can be utilized in catalysis or as materials with specific electronic properties . The unique structure of this compound allows it to form diverse coordination compounds that may exhibit interesting properties.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential.
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| N-(6-Chloropyridin-3-YL)methyl propan-2-amines | Contains a pyridine ring without an oxime functionality | Exhibits different biological activities |
| 2-Acetylpyridine O-oxime | Similar oxime structure but different substituents | Often used in coordination chemistry |
| 4-Chloroacetophenone O-(6-pyridyl)methyl oxime | Contains both chlorinated aromatic and pyridine moieties | Potentially different reactivity profile |
This table illustrates how variations in substituents and functional groups influence biological activity and chemical reactivity among related compounds.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of derivatives related to this compound:
Synthesis and Evaluation Studies
A study focused on synthesizing new analogues demonstrated that modifications to the oxime linker could enhance biological activity while maintaining stability under physiological conditions . These findings underscore the importance of structural optimization in drug development.
Anticancer Activity Assessment
Another case study highlighted the anticancer potential of related compounds, showing that specific substitutions could significantly improve efficacy against various cancer cell lines . This emphasizes the need for continued exploration into the therapeutic applications of this compound class.
Mechanism of Action
The mechanism of action of Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s reactivity allows it to modify proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Structural Analogs
Nitenpyram Metabolites
Evidence from GC–MS analysis of nitenpyram degradation by Ochrobactrum sp. strain DF-1 identified metabolites such as N-((6-chloropyridin-3-yl)methyl)-N-ethylmethanediamine (Metabolite C, molecular weight: 199.68 g/mol ) . While both compounds share the 6-chloropyridin-3-ylmethyl group, the target compound replaces the diamine chain with an oxime-propan-2-one moiety. This structural difference likely alters bioavailability and receptor binding.
Phenyl(Pyridin-2-yl)methanone O-Oxiran-2-yl Methyl Oxime
This compound (molecular weight: ~285 g/mol) features a pyridinylmethanone oxime with an epoxide (oxirane) group .
Aldicarb and Aldoxycarb
These carbamate pesticides (e.g., aldicarb: C₇H₁₄N₂O₂S, molecular weight: 190.26 g/mol) contain a methylsulfonyl or methylthio group linked to an oxime-carbamate structure . However, its oxime group may enable nucleophilic detoxification or pesticide synergism.
Mode of Action
- Neonicotinoid-like Activity: The 6-chloropyridine group in the target compound mirrors nitenpyram’s pharmacophore, which binds to insect nAChRs . However, the absence of a nitroimine or nitromethylene group (common in neonicotinoids) may reduce insecticidal potency.
- Oxime Reactivity : Unlike aldicarb (a carbamate), the oxime group in the target compound may act as a reactivator of phosphorylated AChE, similar to pralidoxime .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility | Key Functional Groups |
|---|---|---|---|---|
| Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime | 200.65 | ~1.2 | Moderate | Oxime, Chloropyridine |
| Aldicarb | 190.26 | 1.1 | High | Carbamate, Thioether |
| Nitenpyram Metabolite C | 199.68 | ~0.8 | High | Diamine, Chloropyridine |
| Phenyl(Pyridin-2-yl)methanone Oxime | ~285 | ~2.5 | Low | Oxime, Epoxide, Pyridine |
Key Observations :
Biological Activity
Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime, with the chemical formula C₉H₁₁ClN₂O, is a compound that has garnered attention for its potential biological activity. This article delves into the biological properties, synthesis, and potential applications of this compound, supported by relevant studies and data.
Chemical Structure and Synthesis
The structure of this compound features an oxime functional group linked to a propan-2-one skeleton, along with a 6-chloropyridin-3-yl substituent. The synthesis typically involves the reaction of propan-2-one with hydroxylamine in the presence of the chloropyridine derivative, yielding the oxime linkage characteristic of this compound.
Biological Activity
Research indicates that compounds containing chloropyridine moieties often exhibit significant biological activities, including antimicrobial, antifungal, and insecticidal properties. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Properties
Studies have shown that derivatives of chloropyridines possess notable activity against various pathogens. For instance:
- Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. This suggests potential for use in developing new antibacterial agents.
- Antifungal Activity : The presence of the chlorinated pyridine moiety may enhance antifungal properties, making it a candidate for further exploration in antifungal drug development.
Case Studies
- In Vitro Studies : A study evaluated various chloropyridine derivatives for their antibacterial efficacy. This compound showed promising results against specific bacterial strains, indicating its potential as an antimicrobial agent.
- Comparative Analysis : A comparative study of structurally related compounds highlighted that those with similar oxime functionalities exhibited varying degrees of biological activity based on their substituents. This emphasizes the significance of structural modifications in enhancing bioactivity .
Data Table: Comparison of Biological Activities
| Compound Name | Antibacterial Activity | Antifungal Activity | Unique Features |
|---|---|---|---|
| This compound | Moderate | Moderate | Contains a chlorinated pyridine moiety |
| N-(6-Chloropyridin-3-YL)methyl propan-2-amines | High | Low | Lacks oxime functionality |
| 2-Acetylpyridine O-oxime | Low | High | Used in coordination chemistry |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Membrane Disruption : The lipophilic nature of the chlorinated pyridine may facilitate membrane penetration, leading to cell lysis in microbial cells.
Future Directions and Applications
Given its promising biological activities, further research is warranted to explore:
- Pharmacological Applications : Investigating the potential use of this compound as a lead compound for developing new antibiotics or antifungals.
- Structure–Activity Relationship (SAR) Studies: Conducting SAR studies to optimize the chemical structure for enhanced efficacy and reduced toxicity.
Q & A
Basic: What synthetic methodologies are validated for preparing Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime, and what intermediates are critical?
Answer:
The synthesis typically involves oxime formation followed by alkylation of the 6-chloropyridin-3-ylmethyl group. A validated route includes:
- Step 1: Reacting propan-2-one with hydroxylamine under acidic conditions to form the oxime intermediate.
- Step 2: Alkylation using 6-chloro-3-(chloromethyl)pyridine in the presence of a base (e.g., K₂CO₃) to introduce the pyridinylmethyl moiety .
Key intermediates include the oxime precursor and 6-chloro-3-(chloromethyl)pyridine , with purity verified via HPLC or GC-MS .
Advanced: How can X-ray crystallography resolve stereochemical ambiguities in this oxime derivative?
Answer:
Single-crystal X-ray diffraction with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical. For example:
- Crystallize the compound in a non-polar solvent (e.g., hexane/ethyl acetate).
- Use SHELXL to refine the structure, focusing on the oxime (C=N-O) torsion angle and pyridyl ring planarity .
- ORTEP-3 can model thermal ellipsoids to confirm the E/Z configuration of the oxime group . Discrepancies in bond lengths (>0.02 Å) may indicate tautomerism or disorder .
Basic: Which spectroscopic techniques are optimal for structural validation of this compound?
Answer:
- NMR (¹H/¹³C): Confirm the oxime (N-OH) proton at δ 9–11 ppm and pyridyl CH₂ resonance at δ 4.5–5.5 ppm.
- IR Spectroscopy: Identify the C=N stretch (~1600 cm⁻¹) and O-H (oxime) at ~3200 cm⁻¹.
- GC-MS or LC-MS: Verify molecular ion peaks (e.g., m/z 227 for [M+H]⁺) and fragmentation patterns .
Advanced: How can computational modeling predict antiviral activity against plant viruses like TMV?
Answer:
- Docking Studies: Use AutoDock Vina to model interactions between the oxime’s pyridinylmethyl group and TMV coat protein pockets (e.g., PDB 1EI7).
- QSAR Analysis: Correlate substituent effects (e.g., Cl position) with bioactivity. Analogous compounds with 6-chloropyridin-3-yl groups show inhibitory rates >60% against TMV .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .
Basic: How does the 6-chloropyridin-3-ylmethyl group influence reactivity in substitution reactions?
Answer:
The chlorine atom activates the pyridine ring for nucleophilic aromatic substitution (e.g., with amines or thiols). The CH₂ linker facilitates:
- Alkylation: Reactivity with electrophiles (e.g., alkyl halides) under basic conditions.
- Oxidation: Conversion to pyridine N-oxide derivatives using m-CPBA, altering electronic properties .
Advanced: What metabolic pathways degrade this compound in Ochrobactrum spp., and how are intermediates characterized?
Answer:
- Pathway: Microbial degradation involves N-dealkylation (removal of the pyridinylmethyl group) and oxime hydrolysis to ketones.
- Metabolite Identification: Use GC-MS to detect intermediates like N-((6-chloropyridin-3-yl)methyl)ethanamine (retention time: 4.4 min; m/z 185) .
- Stable Isotope Tracing: Label the oxime with ¹³C to track carbon flow via NMR .
Advanced: How do structural modifications (e.g., substituent position) affect pesticidal activity?
Answer:
- Positional Isomerism: Moving the Cl from the 6- to 4-position on pyridine reduces binding to insect nACh receptors (IC₅₀ increases from 2 nM to >100 nM) .
- Oxime vs. Carbamate: Replacing the oxime with a carbamate group (e.g., aldicarb) alters hydrolysis rates and toxicity profiles .
- SAR Studies: Bioassays on Aphis gossypii show EC₅₀ values correlate with logP (optimal range: 1.5–2.5) .
Basic: What crystallization solvents yield high-quality crystals for diffraction studies?
Answer:
- Slow Evaporation: Use acetonitrile/water (7:3) or dichloromethane/n-hexane (1:5) to grow monoclinic crystals (space group P2₁/c).
- Cryoprotection: Soak crystals in 25% glycerol before flash-cooling in liquid N₂ to prevent ice formation .
Advanced: Can time-resolved spectroscopy elucidate photo-degradation mechanisms of this oxime?
Answer:
- Laser Flash Photolysis: Monitor transient species (e.g., nitroxide radicals) at λ = 400–500 nm upon UV irradiation (λ = 254 nm).
- Quantum Yield Calculation: Compare degradation rates in aerobic vs. anaerobic conditions to identify ROS involvement .
Basic: What protocols ensure oxime stability during long-term storage?
Answer:
- Storage Conditions: Keep in amber vials at –20°C under argon.
- Stability Tests: Monitor via HPLC every 6 months; degradation >5% requires repurification.
- Buffered Solutions: Use pH 6–7 (PBS) to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
